molecular formula C12H11N3O B15068772 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile

2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile

Cat. No.: B15068772
M. Wt: 213.23 g/mol
InChI Key: BGBZMTFZQOVBIL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile typically involves multi-step reactions. One common method includes the reaction of ethyl 3,3-diethoxyacrylate with benzenecarboximidic acid, 2-amino- (9CI) under specific conditions . Industrial production methods may vary, but they often aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

  • Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
  • 4-(3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share structural similarities but may differ in their specific biological activities and applications .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(6-ethyl-4-oxo-3H-quinazolin-2-yl)acetonitrile

InChI

InChI=1S/C12H11N3O/c1-2-8-3-4-10-9(7-8)12(16)15-11(14-10)5-6-13/h3-4,7H,2,5H2,1H3,(H,14,15,16)

InChI Key

BGBZMTFZQOVBIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(NC2=O)CC#N

Origin of Product

United States

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